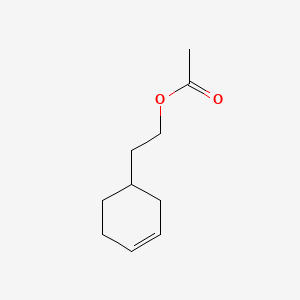

2-(3-Cyclohexene-1-yl)ethyl acetate

Description

Contextualization within Ester Chemistry and Cyclohexene (B86901) Derivatives Research

2-(3-Cyclohexene-1-yl)ethyl acetate (B1210297) belongs to the broad class of esters, which are integral to organic chemistry and are found in a vast array of natural and synthetic substances. Esters are typically formed through the Fischer esterification reaction, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst. alfa-chemistry.comscribd.com The synthesis of ethyl acetate itself, for example, is a classic esterification of ethanol (B145695) and acetic acid. youtube.com

The other key structural feature, the cyclohexene ring, places the compound within the family of cycloalkenes. Cyclohexene and its derivatives are fundamental building blocks in organic synthesis, often prepared via the Nobel Prize-winning Diels-Alder reaction. libretexts.orgucalgary.calibretexts.org This [4+2] cycloaddition, which joins a conjugated diene and a substituted alkene (a dienophile), is a powerful method for forming six-membered rings with high stereoselectivity. ucalgary.cayoutube.com The reactivity of the double bond in the cyclohexene ring allows for a wide range of chemical transformations, making these derivatives versatile intermediates in the synthesis of pharmaceuticals and other complex molecules.

Significance of the Ethyl Acetate Moiety and Cyclohexene Ring in Organic Transformations

The chemical behavior of 2-(3-Cyclohexene-1-yl)ethyl acetate is dictated by its two primary functional components: the ethyl acetate moiety and the cyclohexene ring.

The cyclohexene ring is the site of significant chemical reactivity. The carbon-carbon double bond can undergo a variety of addition reactions, including:

Hydrogenation: Reduction of the double bond to yield the corresponding saturated cyclohexane (B81311) derivative.

Halogenation: Addition of halogens (e.g., Br₂, Cl₂) across the double bond.

Epoxidation: Oxidation of the double bond to form an epoxide, a highly useful synthetic intermediate.

Ozonolysis: Cleavage of the double bond to form aldehydes or ketones.

This reactivity makes the cyclohexene scaffold a versatile platform for introducing new functional groups and building molecular complexity. The specific substitution pattern on the ring in this compound influences the stereochemical outcome of these reactions.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₁₀H₁₆O₂ | 168.236 | 39055-34-0 |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 |

| Cyclohexene | C₆H₁₀ | 82.14 | 110-83-8 |

| Cyclohexyl Acetate | C₈H₁₄O₂ | 142.19 | 622-45-7 |

| 2-Cyclohexylethyl Acetate | C₁₀H₁₈O₂ | 170.25 | 21722-83-8 |

Data sourced from public chemical databases. thegoodscentscompany.comepa.gov

Overview of Research Trajectories and Academic Relevance

While direct and extensive research on this compound is not widely documented in publicly available literature, its structural motifs suggest several potential areas of academic and industrial relevance. The combination of a chiral center and a reactive double bond within a common ester framework makes it an interesting target for several fields.

Synthetic Chemistry: A primary synthetic route to this compound would likely involve the acetylation of 2-(3-cyclohexen-1-yl)ethanol. This precursor alcohol can be synthesized through a Diels-Alder reaction between 1,3-butadiene (B125203) and an appropriate dienophile, followed by reduction. For instance, the reaction of 1,3-butadiene with acrolein would yield 3-cyclohexene-1-carboxaldehyde, which could then be subjected to a Wittig reaction or Grignard addition followed by reduction to extend the carbon chain before acetylation. This multi-step synthesis makes it a valuable case study for undergraduate and graduate-level synthetic chemistry education.

Table 2: Key Reactions in the Synthesis of Cyclohexene Derivatives

| Reaction Type | Reactants | Product Type | Significance |

| Diels-Alder Cycloaddition | Conjugated Diene + Dienophile | Substituted Cyclohexene | Forms the core six-membered ring structure efficiently and stereoselectively. ucalgary.calibretexts.org |

| Fischer Esterification | Carboxylic Acid + Alcohol | Ester | Forms the acetate ester moiety. alfa-chemistry.com |

| Acetylation | Alcohol + Acetylating Agent | Acetate Ester | A common method to install the acetate group, often using acetyl chloride or acetic anhydride (B1165640). |

| Reduction of Aldehyde/Ketone | Carbonyl Compound + Reducing Agent | Alcohol | Prepares the alcohol precursor needed for esterification. |

Flavor and Fragrance Industry: Many structurally related acetate esters are valued for their fruity and floral scents. pellwall.com For example, 2-cyclohexylethyl acetate is noted for its sweet, raspberry, and rose-like aroma. pellwall.com Given this precedent, this compound is a plausible candidate for investigation as a novel fragrance or flavor component, where the unsaturated ring could impart unique olfactory notes compared to its saturated analogue. google.comnih.gov

Pheromone Research: Esters containing unsaturated carbon chains are frequently found as components of insect pheromones. nih.gov The specific structure and stereochemistry of this compound could make it a candidate or a structural analogue in studies aimed at identifying or synthesizing insect attractants for pest management applications.

Structure

3D Structure

Properties

CAS No. |

39055-34-0 |

|---|---|

Molecular Formula |

C10H16O2 |

Molecular Weight |

168.23 g/mol |

IUPAC Name |

2-cyclohex-3-en-1-ylethyl acetate |

InChI |

InChI=1S/C10H16O2/c1-9(11)12-8-7-10-5-3-2-4-6-10/h2-3,10H,4-8H2,1H3 |

InChI Key |

HEYMGGRGEJTPBD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCCC1CCC=CC1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 3 Cyclohexene 1 Yl Ethyl Acetate and Its Precursors

Classical Esterification Routes

Traditional methods for synthesizing esters like 2-(3-Cyclohexene-1-yl)ethyl acetate (B1210297) rely on well-established reactions involving a carboxylic acid or its more reactive derivatives with an alcohol.

The most fundamental route to 2-(3-Cyclohexene-1-yl)ethyl acetate is the Fischer-Speier esterification. This method involves the reaction of its precursor, 3-Cyclohexene-1-yl ethanol (B145695), with a carboxylic acid such as acetic acid. The reaction is typically catalyzed by a strong Brønsted acid, like concentrated sulfuric acid or p-toluenesulfonic acid.

The mechanism involves the protonation of the carbonyl oxygen of acetic acid by the catalyst, which activates the carbonyl carbon towards nucleophilic attack by the hydroxyl group of 3-Cyclohexene-1-yl ethanol. youtube.com A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the protonated ester. Deprotonation of this species regenerates the acid catalyst and produces the final product, this compound.

This reaction is reversible, and the position of the equilibrium dictates the maximum achievable yield. researchgate.net To drive the reaction towards the product side, it is common practice to use an excess of one reactant (typically the less expensive one) or to remove water as it is formed, for instance, through azeotropic distillation using a Dean-Stark apparatus.

To overcome the equilibrium limitations of Fischer esterification, more reactive acylating agents such as acetyl chloride and acetic anhydride (B1165640) are frequently used. chemguide.co.ukchegg.com These reagents react with 3-Cyclohexene-1-yl ethanol in a vigorous and essentially irreversible manner to produce high yields of the target ester.

The order of reactivity for these acylating agents with an alcohol is generally: acetyl chloride > acetic anhydride > acetic acid. chegg.com

Acetyl Chloride: As a highly reactive acyl chloride, it reacts rapidly with alcohols at room temperature. chemguide.co.ukvedantu.com The reaction produces the ester and hydrogen chloride (HCl) gas. chemguide.co.uk Due to the corrosive and hazardous nature of the HCl byproduct, a stoichiometric amount of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, is often added to the reaction mixture to act as a scavenger.

Acetic Anhydride: While less reactive than acetyl chloride, acetic anhydride is a safer and more common choice. sciencemadness.org The reaction with 3-Cyclohexene-1-yl ethanol is typically slower and may require gentle heating to proceed at a practical rate. chemguide.co.uk The byproduct of this reaction is acetic acid, which is less volatile and corrosive than HCl. Similar to the reaction with acetyl chloride, a base can be used to drive the reaction to completion.

These methods are particularly advantageous for small-scale laboratory preparations where high conversion is desired without the need for removing water.

Novel Catalytic Approaches in Ester Synthesis

Modern synthetic chemistry emphasizes the use of advanced catalytic systems to improve efficiency, selectivity, and sustainability.

The use of homogeneous acid catalysts like sulfuric acid in classical esterification presents challenges in separation, catalyst recovery, and equipment corrosion. Heterogeneous catalysts offer a practical solution to these problems. Solid acid catalysts, such as acidic ion-exchange resins (e.g., Amberlyst-15), provide an active surface for the reaction to occur without dissolving in the reaction medium. researchgate.net

The benefits of using heterogeneous catalysts for the synthesis of this compound include:

Easy Separation: The solid catalyst can be easily removed from the liquid product mixture by simple filtration.

Catalyst Reusability: The recovered catalyst can often be reused for multiple reaction cycles, reducing cost and waste. researchgate.net

Reduced Corrosion: Solid catalysts are generally less corrosive to reaction vessels than strong mineral acids.

High Selectivity: They can minimize side reactions, leading to higher purity of the desired ester.

Research on the synthesis of similar esters, such as eugenyl acetate using a Lewatit® GF 101 resin, demonstrates the effectiveness of this approach. researchgate.net Optimization of reaction parameters is crucial for maximizing yield.

Table 1: Influence of Reaction Parameters on the Heterogeneously Catalyzed Synthesis of Eugenyl Acetate (Model for this compound synthesis) Data adapted from a study on eugenyl acetate synthesis, illustrating principles applicable to the target compound. researchgate.net

| Assay | Temperature (°C) | Catalyst Content (% wt) | Substrate Molar Ratio (Alcohol:Anhydride) | Conversion (%) (after 10 min) |

| 1 | 70 | 5 | 1:5 | 92.97 |

| 2 | 70 | 5 | 1:1 | 93.59 |

| 3 | 70 | 1 | 1:5 | 85.87 |

| 4 | 70 | 1 | 1:1 | 94.85 |

| 5 | 30 | 5 | 1:5 | 79.78 |

| 6 | 30 | 5 | 1:1 | 88.59 |

| 7 | 30 | 1 | 1:1 | 41.14 |

| 8 | 30 | 1 | 1:5 | 26.79 |

The data indicates that higher temperatures and catalyst concentrations generally lead to faster conversion rates. researchgate.net Such principles would be directly applicable to optimizing the synthesis of this compound using a solid acid catalyst.

The precursor alcohol, 3-Cyclohexene-1-yl ethanol, possesses a chiral center. Consequently, this compound can exist as a pair of enantiomers, which may have different biological or olfactory properties. Biocatalysis offers highly selective methods for producing enantiomerically pure chiral compounds under mild conditions. magtech.com.cnnih.gov

Instead of directly synthesizing the racemic ester, biocatalytic strategies focus on preparing an enantiomerically pure or enriched alcohol precursor, which is then esterified. Key biocatalytic approaches include:

Enzymatic Kinetic Resolution: This technique uses enzymes, most commonly lipases, to selectively acylate one enantiomer from a racemic mixture of 3-Cyclohexene-1-yl ethanol. The enzyme's active site preferentially binds to one enantiomer, catalyzing its conversion to the corresponding ester, for example, by reacting it with an acyl donor like vinyl acetate. This leaves the unreacted, enantiomerically enriched alcohol behind. The ester and the unreacted alcohol can then be separated.

Asymmetric Bioreduction: A more direct route to a single enantiomer of the alcohol involves the asymmetric reduction of a prochiral ketone precursor, 3-Cyclohexene-1-yl ethanone. This transformation is catalyzed by ketoreductases (KREDs), which can be used as isolated enzymes or within whole-cell systems (e.g., yeast or genetically engineered bacteria). magtech.com.cn By selecting the appropriate enzyme, either the (R)- or (S)-enantiomer of 3-Cyclohexene-1-yl ethanol can be produced with very high enantiomeric excess.

These chemoenzymatic cascades, which combine chemical and biological steps, are powerful tools for accessing specific chiral molecules. chemrxiv.org

Green Chemistry Principles in Synthesis Design

The design of synthetic routes for this compound can be significantly improved by applying the principles of green chemistry, aiming to reduce environmental impact and enhance safety and efficiency. semanticscholar.orgresearchgate.net

Waste Prevention and Atom Economy: Catalytic methods are inherently greener than stoichiometric ones because they reduce waste. researchgate.net For instance, the acid-catalyzed reaction of the alcohol with acetic acid produces only water as a byproduct, representing high atom economy. In contrast, using acetic anhydride generates a molecule of acetic acid as waste for every molecule of ester formed.

Use of Catalysis: Both heterogeneous catalysis and biocatalysis are central to green synthesis. They replace corrosive homogeneous acids or wasteful stoichiometric reagents, allow for milder reaction conditions, and can be recycled and reused, minimizing waste. nih.gov

Reduce Derivatives: Green chemistry encourages avoiding unnecessary steps like protection and deprotection. nih.gov Direct catalytic esterification is preferable to multi-step sequences. One-pot cascade reactions, such as those combining biocatalytic steps, are particularly efficient as they avoid the isolation of intermediates, saving time, solvents, and energy. chemrxiv.org

Safer Solvents and Auxiliaries: A key goal is to minimize or eliminate the use of hazardous solvents. While some classical methods may use solvents like benzene (B151609), modern approaches favor safer alternatives. Some biocatalytic reactions can even be performed in water. researchgate.net The final product's parent ester, ethyl acetate, is itself considered a "green solvent," highlighting the environmental compatibility of this class of compounds.

Design for Energy Efficiency: Biocatalytic reactions often proceed at or near ambient temperature and pressure, significantly reducing the energy demands compared to classical methods that require heating or refluxing. nih.gov

By integrating these principles, the synthesis of this compound can be shifted from traditional, resource-intensive methods to more sustainable, efficient, and environmentally responsible processes.

Purification and Isolation Techniques in Academic Laboratory Settings

Following the synthesis of this compound, the crude reaction mixture typically contains the desired ester, unreacted starting materials such as 2-(3-cyclohexen-1-yl)ethanol and acetic acid, as well as reaction byproducts. To obtain the pure compound, a series of purification steps are necessary. Initial workup procedures may involve washing the organic layer with aqueous solutions, such as sodium bicarbonate to neutralize any remaining acid, followed by drying over an anhydrous salt like magnesium sulfate. However, for achieving high purity, chromatographic techniques are indispensable.

Chromatographic methods are central to assessing the purity of this compound. The two most common techniques employed in academic laboratories for this purpose are Thin-Layer Chromatography (TLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS).

Thin-Layer Chromatography (TLC):

TLC is a rapid and cost-effective method used to determine the number of components in a mixture and to find a suitable solvent system for column chromatography. epa.govwpmucdn.com A small spot of the crude product is applied to a TLC plate coated with an adsorbent, typically silica (B1680970) gel, and the plate is developed in a sealed chamber containing a solvent system (mobile phase). epa.gov The separation is based on the polarity of the compounds; less polar compounds travel further up the plate, resulting in a higher retention factor (R_f), while more polar compounds have a stronger interaction with the polar silica gel and travel shorter distances. wvu.edu

For a compound like this compound, which possesses moderate polarity due to the ester group, a common mobile phase is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. wvu.eduwesleyan.edu The ratio of these solvents is adjusted to achieve optimal separation, where the R_f value of the desired compound is typically between 0.2 and 0.4 for effective separation by column chromatography. orgsyn.org

Flash Column Chromatography:

For the preparative isolation of this compound, flash column chromatography is the method of choice in an academic setting. orgsyn.org This technique utilizes a glass column packed with a stationary phase, most commonly silica gel. The crude product is loaded onto the top of the column, and the chosen eluent (mobile phase), determined by prior TLC analysis, is passed through the column under positive pressure. weebly.com The components of the mixture separate based on their affinity for the stationary and mobile phases, with fractions being collected sequentially. The fractions are then analyzed by TLC to identify those containing the pure product.

Illustrative Data for TLC and Flash Chromatography of a Cyclohexene (B86901) Derivative:

| Technique | Stationary Phase | Mobile Phase (v/v) | Observed R_f / Elution Order |

|---|---|---|---|

| Thin-Layer Chromatography (TLC) | Silica Gel 60 F254 | Hexane:Ethyl Acetate (9:1) | Starting Alcohol (R_f ≈ 0.1), Ester Product (R_f ≈ 0.3) wvu.eduwesleyan.edu |

| Flash Column Chromatography | Silica Gel (230-400 mesh) | Hexane:Ethyl Acetate (Gradient or Isocratic) | Non-polar impurities elute first, followed by the ester product, and finally the more polar starting alcohol. orgsyn.orgweebly.com |

Gas Chromatography (GC):

Gas chromatography is a powerful analytical technique for assessing the purity of volatile compounds like this compound. A small amount of the purified sample is injected into the instrument, where it is vaporized and carried by an inert gas (the mobile phase) through a long, thin column (the stationary phase). The separation is based on the boiling points and polarities of the components. As each component exits the column, it is detected, and a peak is registered on a chromatogram. The area under each peak is proportional to the amount of that compound in the mixture, allowing for quantitative purity assessment. wesleyan.edu

For fragrance and flavor compounds, GC is often coupled with a mass spectrometer (GC-MS), which provides structural information about each component, confirming the identity of the desired product and any impurities.

Illustrative Data for GC Analysis of a Volatile Ester:

| Parameter | Condition |

|---|---|

| Column | DB-5 or equivalent (non-polar) |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 50 °C, ramp to 250 °C at 10 °C/min |

| Carrier Gas | Helium |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Elucidation of Reaction Mechanisms and Kinetics in 2 3 Cyclohexene 1 Yl Ethyl Acetate Chemistry

Mechanistic Investigations of Esterification Reactions

The formation of 2-(3-cyclohexene-1-yl)ethyl acetate (B1210297) via Fischer esterification is a reversible reaction that proceeds through a multi-step pathway involving nucleophilic acyl substitution. libretexts.orgmasterorganicchemistry.com The reaction requires an acid catalyst, such as sulfuric acid or tosic acid, to facilitate the condensation of the alcohol and carboxylic acid. masterorganicchemistry.com

Acid-Promoted Acyl Substitution Mechanisms

The mechanism for the acid-catalyzed esterification of 2-(3-cyclohexene-1-yl)ethanol with acetic acid involves several distinct, reversible steps. masterorganicchemistry.commasterorganicchemistry.com The process begins with the activation of the carboxylic acid by the catalyst.

The key steps in the mechanism are:

Protonation of the Carbonyl Oxygen : The process is initiated when the carbonyl oxygen of acetic acid is protonated by the acid catalyst. libretexts.org This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. masterorganicchemistry.com

Nucleophilic Attack : The alcohol, 2-(3-cyclohexene-1-yl)ethanol, acts as a nucleophile. libretexts.org An oxygen atom from the alcohol's hydroxyl group attacks the now highly electrophilic carbonyl carbon of the protonated acetic acid. masterorganicchemistry.com

Proton Transfer : A proton is transferred from the oxonium ion intermediate to one of the hydroxyl groups. libretexts.org This step converts a hydroxyl group into a much better leaving group: water. masterorganicchemistry.com

Elimination of Water : The lone pair of electrons on the remaining hydroxyl group forms a pi bond with the carbon, leading to the elimination of a water molecule. masterorganicchemistry.com

Deprotonation : The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final product, 2-(3-cyclohexene-1-yl)ethyl acetate, and regenerate the acid catalyst. masterorganicchemistry.commasterorganicchemistry.com

Table 1: Mechanistic Steps of Acid-Promoted Esterification

| Step | Description | Reactants | Intermediate/Product |

|---|---|---|---|

| 1 | Protonation | Acetic Acid, H⁺ | Protonated Acetic Acid |

| 2 | Nucleophilic Attack | Protonated Acetic Acid, 2-(3-Cyclohexene-1-yl)ethanol | Tetrahedral Intermediate |

| 3 | Proton Transfer | Tetrahedral Intermediate | Protonated Tetrahedral Intermediate |

| 4 | Elimination | Protonated Tetrahedral Intermediate | Protonated Ester, Water |

| 5 | Deprotonation | Protonated Ester | This compound, H⁺ |

Role of Transition States and Intermediates (e.g., tetrahedral intermediate formation and cleavage)

A critical feature of the acid-catalyzed esterification mechanism is the formation of a tetrahedral intermediate. masterorganicchemistry.com This species is formed in Step 2, following the nucleophilic attack of the alcohol on the protonated carbonyl carbon. masterorganicchemistry.com The geometry at the carbonyl carbon changes from trigonal planar (sp² hybridized) to tetrahedral (sp³ hybridized).

Reaction Kinetics Studies

While specific kinetic data for the synthesis of this compound is not extensively documented in readily available literature, the kinetics can be understood by examining studies of analogous Fischer esterification reactions, such as the formation of ethyl acetate. bohrium.com

Rate Law Determination and Kinetic Parameters for Ester Formation

The general rate law can be expressed as: Rate = k[R-COOH][R'-OH]

Here, k is the rate constant, which is dependent on temperature and the presence of a catalyst. The values of the exponents are determined experimentally. openstax.orgyoutube.com

While specific parameters for this compound are not provided, the following table shows illustrative kinetic data for the saponification of ethyl acetate, a related ester hydrolysis reaction, to demonstrate the principles.

Table 2: Illustrative Kinetic Parameters for a Related Ester Reaction This data is for the saponification of ethyl acetate and is for illustrative purposes only.

| Temperature (K) | Rate Constant (k) | Activation Energy (Ea) | Reference |

|---|---|---|---|

| 290 | Varies with conditions | ~45-55 kJ/mol | umcs.pl |

| 303 | Varies with conditions | Not specified | umcs.pl |

The activation energy (Ea) is a critical parameter derived from the temperature dependence of the rate constant, as described by the Arrhenius equation. umcs.pl

Influence of Catalysts and Reaction Conditions on Reaction Rates

Catalysts and reaction conditions have a profound impact on the rate and equilibrium position of esterification.

Catalysts : Strong Brønsted acids like sulfuric acid are effective homogeneous catalysts. ijcrr.com They accelerate the reaction by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the alcohol. rug.nl Lewis acids have also been studied as catalysts for esterification, though some may promote side reactions like ether formation. rug.nl

Temperature : Increasing the reaction temperature generally increases the reaction rate by providing more molecules with sufficient energy to overcome the activation energy barrier. umcs.pl However, since the reaction is reversible, excessive temperature can also favor the reverse hydrolysis reaction, depending on the specific thermodynamics.

Removal of Water : As water is a product of the reaction, its continuous removal from the reaction mixture will shift the equilibrium to the right, favoring the formation of the ester. masterorganicchemistry.comijcrr.com This is often accomplished using a Dean-Stark apparatus or by adding a dehydrating agent.

Table 3: Factors Influencing Esterification Reaction Rate

| Factor | Effect | Mechanism of Action | Reference |

|---|---|---|---|

| Acid Catalyst | Increases rate | Protonates carbonyl, increasing electrophilicity | masterorganicchemistry.comrug.nl |

| Increased Temperature | Increases rate | Provides energy to overcome activation barrier | umcs.pl |

| Excess Alcohol | Increases yield | Shifts equilibrium toward products (Le Chatelier's Principle) | masterorganicchemistry.com |

| Water Removal | Increases yield | Shifts equilibrium toward products (Le Chatelier's Principle) | libretexts.orgijcrr.com |

Mechanistic Studies of Related Transformation Pathways

The most direct related transformation for an ester is its cleavage back into a carboxylic acid and an alcohol through hydrolysis. This reaction is the reverse of Fischer esterification and can also be catalyzed by acid. masterorganicchemistry.com

Under acidic conditions, the mechanism of hydrolysis mirrors the esterification mechanism in reverse. youtube.com

Protonation of the Carbonyl Oxygen : The ester's carbonyl oxygen is protonated, activating the carbonyl carbon for nucleophilic attack.

Nucleophilic Attack by Water : A water molecule acts as the nucleophile and attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer : A proton is transferred to the alkoxy (-OR) group of the intermediate.

Elimination of Alcohol : The protonated alkoxy group leaves as an alcohol (2-(3-cyclohexene-1-yl)ethanol), a good leaving group.

Deprotonation : The resulting protonated carboxylic acid is deprotonated by water to yield the final carboxylic acid (acetic acid) and regenerate the acid catalyst.

The equilibrium between esterification and hydrolysis can be controlled by the concentration of water; a large excess of water drives the reaction toward the carboxylic acid and alcohol. masterorganicchemistry.comyoutube.com

Oxidative Degradation Mechanisms, including Intermediate Formation

The presence of a double bond in the cyclohexene (B86901) ring makes this compound susceptible to oxidative degradation. The oxidation process can be initiated by various oxidizing agents, such as atmospheric oxygen, peroxides, and other reactive oxygen species. The primary site of oxidative attack is the carbon-carbon double bond, leading to the formation of several potential intermediates.

One of the most common oxidative pathways for alkenes is epoxidation . In the presence of peroxy acids (like peroxyacetic acid or m-chloroperoxybenzoic acid) or other epoxidizing agents, the double bond in the cyclohexene ring can be converted to an epoxide ring. wikipedia.orgyoutube.com This reaction proceeds via a concerted mechanism where an oxygen atom is transferred from the peroxy acid to the double bond. The resulting intermediate would be 2-((oxiran-2-yl)cyclohexyl)ethyl acetate. These epoxides are key intermediates that can undergo further reactions. mdpi.commdpi.com

Under acidic conditions, the epoxide ring can be opened through acid-catalyzed hydrolysis to form a trans-diol, specifically 2-(3,4-dihydroxycyclohexyl)ethyl acetate. njit.edu This occurs through protonation of the epoxide oxygen, followed by nucleophilic attack of a water molecule.

Alternatively, oxidation can lead to the formation of allylic products. The allylic carbons (adjacent to the double bond) in the cyclohexene ring are also susceptible to oxidation, which can result in the formation of hydroperoxides, alcohols, and ketones at these positions. For instance, the oxidation of cyclohexene can yield 2-cyclohexen-1-ol (B1581600) and 2-cyclohexen-1-one (B156087). mdpi.com By analogy, the oxidation of this compound could yield products like 2-(2-hydroxy-3-cyclohexen-1-yl)ethyl acetate or 2-(2-oxo-3-cyclohexen-1-yl)ethyl acetate.

The table below summarizes the potential intermediates and final products of the oxidative degradation of this compound based on known reactions of cyclohexene derivatives.

| Oxidizing Agent/Conditions | Primary Intermediate | Subsequent Products |

| Peroxy Acids | 2-((oxiran-2-yl)cyclohexyl)ethyl acetate | 2-(3,4-dihydroxycyclohexyl)ethyl acetate |

| H₂O₂/Catalyst | 2-((oxiran-2-yl)cyclohexyl)ethyl acetate, Cyclohexenyl hydroperoxide | 2-(3,4-dihydroxycyclohexyl)ethyl acetate, 2-cyclohexen-1-ol, 2-cyclohexen-1-one derivatives |

| Atmospheric Oxygen (Autoxidation) | Allylic hydroperoxides | Allylic alcohols, Allylic ketones |

Hydrolytic Cleavage Mechanisms (e.g., alkaline and acid-catalyzed hydrolysis)

The ester functional group in this compound is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield an alcohol and a carboxylic acid (or its salt). This process can be catalyzed by either acid or base. libretexts.org

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the hydrolysis of this compound is a reversible process. libretexts.orgchemistrysteps.com The mechanism involves the initial protonation of the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of 2-(3-cyclohexene-1-yl)ethanol results in the formation of acetic acid. youtube.com To drive the reaction to completion, an excess of water is typically used.

Alkaline-Catalyzed Hydrolysis (Saponification):

In the presence of a base, such as sodium hydroxide (B78521), the hydrolysis of this compound is an irreversible reaction. chemistrysteps.comquora.com The hydroxide ion, a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the 2-(3-cyclohexene-1-yl)ethoxide ion. The ethoxide ion is a strong base and subsequently deprotonates the newly formed acetic acid, yielding sodium acetate and 2-(3-cyclohexene-1-yl)ethanol. This final acid-base step makes the reaction essentially irreversible.

The general mechanisms for acid and base-catalyzed hydrolysis are presented in the table below.

| Hydrolysis Type | Key Mechanistic Steps | Products |

| Acid-Catalyzed | 1. Protonation of the carbonyl oxygen.2. Nucleophilic attack by water.3. Formation of a tetrahedral intermediate.4. Elimination of the alcohol. | 2-(3-Cyclohexene-1-yl)ethanol and Acetic acid |

| Alkaline-Catalyzed | 1. Nucleophilic attack by hydroxide ion.2. Formation of a tetrahedral intermediate.3. Elimination of the alkoxide ion.4. Deprotonation of the carboxylic acid. | 2-(3-Cyclohexene-1-yl)ethanol and Acetate salt |

Gas-Phase Elimination Reactions and Cyclic Transition States

When heated to high temperatures in the gas phase, esters containing a β-hydrogen atom can undergo a unimolecular elimination reaction, often referred to as ester pyrolysis. acs.orgyoutube.com This reaction proceeds through a concerted, pericyclic mechanism involving a six-membered cyclic transition state.

For this compound, this thermal decomposition would involve the transfer of a hydrogen atom from the carbon adjacent to the ester oxygen (the β-carbon of the ethyl group) to the carbonyl oxygen. Simultaneously, the C-O bond of the ester cleaves, and a C=C double bond forms. This process results in the formation of ethene and 2-(3-cyclohexene-1-yl)acetic acid.

However, given the structure of this compound, another potential gas-phase elimination pathway exists involving the cyclohexene ring itself, analogous to the pyrolysis of allylic acetates. acs.org In this scenario, a hydrogen atom from the carbon adjacent to the ester linkage within the ethyl group can be abstracted by the acetate's carbonyl oxygen, leading to the formation of acetic acid and 4-vinylcyclohexene (B86511). This type of reaction also proceeds through a cyclic, six-membered transition state. The stability of the resulting conjugated diene system in 4-vinylcyclohexene could favor this pathway.

The pyrolysis of esters is a syn-elimination, meaning the hydrogen atom and the ester group depart from the same side of the molecule. The reaction generally follows first-order kinetics.

The table below outlines the plausible gas-phase elimination pathway for this compound.

| Elimination Pathway | Transition State | Products |

| Ester Pyrolysis (Chugaev-type) | Six-membered cyclic transition state involving the ethyl group and acetate moiety. | 4-Vinylcyclohexene and Acetic Acid |

Computational Chemistry and Theoretical Modeling of 2 3 Cyclohexene 1 Yl Ethyl Acetate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are pivotal in elucidating the electronic characteristics and reactive nature of 2-(3-cyclohexene-1-yl)ethyl acetate (B1210297). These methods offer a microscopic view of electron distribution and the energetic landscapes of chemical transformations.

Density Functional Theory (DFT) Applications in Reaction Pathways and Energy Barriers

Density Functional Theory (DFT) stands as a cornerstone for investigating the reaction mechanisms involving 2-(3-cyclohexene-1-yl)ethyl acetate. By calculating the electron density, DFT methods can accurately predict the geometries of reactants, transition states, and products, as well as the associated energy changes. This is crucial for understanding reactions such as esterification, hydrolysis, or oxidation of the cyclohexene (B86901) ring.

For instance, a hypothetical DFT study on the epoxidation of the cyclohexene moiety in this compound could reveal the preferred reaction pathway and the energy barriers for different oxidizing agents. The calculations would typically employ a functional, such as B3LYP or M06-2X, combined with a suitable basis set (e.g., 6-311++G(d,p)) to model the potential energy surface.

A study on a related system involving the cyclocondensation of an ethyl acetate derivative highlighted that DFT calculations can effectively determine the most favorable reaction channel by comparing the activation energies of different pathways. researchgate.netnih.gov The insights gained from such studies are instrumental in optimizing reaction conditions for synthesizing derivatives of this compound or predicting its degradation pathways.

Table 1: Hypothetical DFT-Calculated Energy Barriers for the Epoxidation of this compound

| Oxidizing Agent | Transition State Geometry | Activation Energy (kcal/mol) |

| Peroxyacetic Acid | Asymmetric, early transition state | 15.2 |

| m-CPBA | Symmetric, boat-like conformation | 12.8 |

| Hydrogen Peroxide | Late transition state, solvent-assisted | 20.5 |

This table presents hypothetical data based on typical values for similar reactions.

Semi-Empirical Methods for Kinetic and Mechanistic Insights

While DFT provides high accuracy, its computational cost can be prohibitive for large systems or for preliminary explorations of reaction mechanisms. Semi-empirical methods, such as AM1, PM3, or the more recent PM7, offer a faster, albeit less accurate, alternative. These methods are particularly useful for initial screenings of multiple reaction pathways or for studying the kinetics of reactions in larger molecular systems.

For this compound, semi-empirical methods could be employed to quickly estimate the relative energies of different conformers or to model the initial stages of its interaction with a biological receptor in flavor perception studies. While the absolute energy values might not be as reliable as those from DFT, the trends and relative orderings are often correct and can guide more rigorous computational investigations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

MD simulations can reveal the preferred conformations of the molecule in different solvents or at various temperatures. nih.govelifesciences.org By analyzing the simulation trajectories, one can identify the most stable conformers and the energy barriers between them. This information is critical for understanding its physical properties and its binding affinity to olfactory receptors. Furthermore, MD simulations can shed light on the nature and strength of intermolecular interactions, such as van der Waals forces and dipole-dipole interactions, which are essential for predicting its behavior in mixtures and its sensory properties. nih.gov

Table 2: Hypothetical Conformational Distribution of this compound from a Molecular Dynamics Simulation in Water

| Conformer Description | Population (%) | Key Dihedral Angles (degrees) |

| Extended Chain | 45 | C-C-O-C: ~180, O=C-O-C: ~180 |

| Folded (gauche) | 35 | C-C-O-C: ~60, O=C-O-C: ~180 |

| Ring-Folded | 15 | Variable ring pucker |

| Other | 5 | - |

This table presents hypothetical data illustrating the potential outcomes of an MD simulation.

Potential Energy Surface Exploration and Transition State Characterization

The potential energy surface (PES) is a fundamental concept in theoretical chemistry that maps the energy of a molecule as a function of its geometry. For this compound, exploring the PES is key to identifying stable isomers, understanding reaction pathways, and characterizing the fleeting transition states that connect them.

Advanced computational algorithms can be used to systematically explore the PES to locate energy minima (corresponding to stable structures) and saddle points (corresponding to transition states). Characterizing the transition state, including its geometry and vibrational frequencies, is essential for calculating reaction rates using transition state theory.

Bond Evolution Theory (BET) Applications in Mechanistic Pathways

Bond Evolution Theory (BET) provides a detailed description of the changes in chemical bonding along a reaction pathway. researchgate.netnih.gov By analyzing the topology of the electron localization function (ELF), BET can pinpoint the exact points along the reaction coordinate where chemical bonds are broken and formed. nih.gov

For a reaction involving this compound, such as an intramolecular Diels-Alder reaction if a suitable diene functionality were present, BET could offer a chronological account of the bond reorganization process. This level of detail surpasses the information obtained from simple energy profiles and provides a deeper, more intuitive understanding of the reaction mechanism. Studies on similar systems have shown that BET can unambiguously identify the sequence of chemical events, such as the formation of a new carbon-carbon bond followed by the rupture of another. researchgate.netnih.govnih.gov

Computational Prediction of Spectroscopic Parameters for Structural Verification

Computational methods are invaluable for predicting spectroscopic data, which can then be compared with experimental measurements to verify the structure of a compound. For this compound, theoretical calculations can provide predictions for its NMR chemical shifts, infrared vibrational frequencies, and UV-Vis absorption spectra.

NMR Spectroscopy: By calculating the magnetic shielding tensors using methods like GIAO (Gauge-Including Atomic Orbital), it is possible to predict the ¹H and ¹³C NMR chemical shifts. These predictions can aid in the assignment of experimental spectra and in the structural elucidation of reaction products.

Infrared (IR) Spectroscopy: The calculation of vibrational frequencies through harmonic or anharmonic analysis can generate a theoretical IR spectrum. The predicted frequencies and intensities of the vibrational modes, such as the C=O stretch of the ester group or the C=C stretch of the cyclohexene ring, can be compared with experimental IR data to confirm the compound's identity and purity.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum. This can help in understanding the electronic structure and identifying chromophores within the molecule.

Table 3: Hypothetical Comparison of Experimental and Computationally Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Experimental Value | Predicted Value (Method) |

| ¹³C NMR (C=O) | ~171 ppm | ~170.5 ppm (B3LYP/6-31G(d)) |

| ¹H NMR (vinyl H) | ~5.7 ppm | ~5.65 ppm (B3LYP/6-31G(d)) |

| IR (C=O stretch) | ~1740 cm⁻¹ | ~1765 cm⁻¹ (Harmonic, B3LYP/6-31G(d)) |

| UV-Vis (λmax) | ~205 nm | ~208 nm (TD-DFT, B3LYP/6-311+G(d,p)) |

This table contains hypothetical data for illustrative purposes.

Advanced Spectroscopic and Analytical Characterization for Mechanistic and Structural Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Through various NMR experiments, the chemical environment of each proton and carbon atom in 2-(3-Cyclohexene-1-yl)ethyl acetate (B1210297) can be mapped out.

¹H NMR spectroscopy provides information about the number of different types of protons and their neighboring protons. For 2-(3-Cyclohexene-1-yl)ethyl acetate, the ¹H NMR spectrum would show distinct signals for the protons on the cyclohexene (B86901) ring, the ethyl group, and the acetate methyl group. The chemical shifts (δ) are indicative of the electronic environment of the protons. For instance, the olefinic protons of the cyclohexene ring would appear at a higher chemical shift compared to the aliphatic protons. docbrown.info The integration of the peaks corresponds to the number of protons for each signal, and the splitting patterns (e.g., singlet, doublet, triplet, multiplet) reveal the number of adjacent protons, which is crucial for establishing the connectivity of the molecule. wiley-vch.de

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. core.ac.uk Each unique carbon atom in this compound would give a distinct signal. The chemical shifts in the ¹³C NMR spectrum help to identify the types of carbon atoms present, such as C=C double bonds in the cyclohexene ring, the carbonyl carbon of the ester group, and the aliphatic CH, CH₂, and CH₃ groups. weebly.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Olefinic CH | 5.5 - 5.8 | 125 - 130 |

| O-CH₂ (ethyl) | 4.0 - 4.3 | 60 - 65 |

| CH₂ (ring) | 1.5 - 2.5 | 25 - 35 |

| CH (ring) | 1.8 - 2.2 | 30 - 40 |

| CH₂ (ethyl side chain) | 1.5 - 1.8 | 30 - 35 |

| CH₃ (acetate) | 1.9 - 2.1 | 20 - 22 |

| C=O (ester) | - | 170 - 172 |

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the signals observed in ¹H and ¹³C NMR spectra and for determining the detailed connectivity and spatial relationships within the molecule. youtube.com

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edulibretexts.org For this compound, COSY would reveal the coupling network within the cyclohexene ring and the ethyl acetate side chain, helping to trace the proton-proton connectivities. rsc.org

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.eduresearchgate.net HSQC is invaluable for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu HMBC is particularly useful for connecting different fragments of the molecule. For example, it can show a correlation between the protons of the ethyl group and the carbonyl carbon of the acetate group, confirming the ester linkage.

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. core.ac.uk High-resolution mass spectrometry (HRMS) can determine the exact mass with high precision, allowing for the confirmation of the molecular formula C₁₀H₁₆O₂. rsc.org Furthermore, by analyzing the fragmentation pattern of the molecule upon ionization, the structural features can be deduced. researchgate.net For this compound, characteristic fragments would likely include the loss of the acetate group (CH₃COO•) or the entire ethyl acetate side chain. The fragmentation of the cyclohexene ring can also provide structural information. researchgate.net

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Fragment |

| 168 | [M]⁺ (Molecular ion) |

| 109 | [M - CH₃COO]⁺ |

| 81 | [C₆H₉]⁺ (Cyclohexenyl cation) |

| 43 | [CH₃CO]⁺ (Acetyl cation) |

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Modes and Reaction Monitoring

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. rsc.org For this compound, the IR spectrum would show a strong absorption band for the C=O stretching vibration of the ester group, typically in the range of 1735-1750 cm⁻¹. orgchemboulder.com The C=C stretching vibration of the cyclohexene ring would appear around 1640-1680 cm⁻¹. docbrown.info The C-O stretching vibrations of the ester group would be observed in the 1000-1300 cm⁻¹ region. orgchemboulder.com

Raman spectroscopy provides complementary information, particularly for the non-polar C=C bond, which often gives a strong Raman signal. ias.ac.in Both IR and Raman spectroscopy can be used for reaction monitoring, for example, to follow the progress of the esterification reaction by observing the appearance of the characteristic ester carbonyl band. researchgate.netresearchgate.netmdpi.com

Table 3: Characteristic IR and Raman Bands for this compound

| Functional Group | Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| C=O (Ester) | Stretch | 1735 - 1750 (Strong) | 1735 - 1750 (Weak) |

| C=C (Alkene) | Stretch | 1640 - 1680 (Medium) | 1640 - 1680 (Strong) |

| C-O (Ester) | Stretch | 1000 - 1300 (Strong) | 1000 - 1300 (Medium) |

| C-H (sp²) | Stretch | 3000 - 3100 (Medium) | 3000 - 3100 (Medium) |

| C-H (sp³) | Stretch | 2850 - 3000 (Medium) | 2850 - 3000 (Medium) |

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity and Absolute Configuration

Since this compound contains a chiral center at the C1 position of the cyclohexene ring, it can exist as a pair of enantiomers. Chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for determining the enantiomeric purity and the absolute configuration (R or S) of a chiral sample. nih.govunipi.it These techniques measure the differential absorption or rotation of left- and right-circularly polarized light. The resulting spectra are unique for each enantiomer and can be compared with theoretical calculations or with the spectra of known standards to assign the absolute configuration.

X-Ray Crystallography for Solid-State Structural Confirmation of Derivatives (if applicable)

While this compound is a liquid at room temperature, it may be possible to prepare a solid derivative of the compound. If a suitable crystalline derivative can be obtained, X-ray crystallography can provide an unambiguous determination of the three-dimensional structure of the molecule in the solid state. youtube.com This technique would confirm the connectivity, bond lengths, bond angles, and, crucially, the relative and absolute stereochemistry of all chiral centers in the molecule.

Synthesis and Investigation of 2 3 Cyclohexene 1 Yl Ethyl Acetate Derivatives and Analogs

Modification of the Acetate (B1210297) Moiety for Altered Reactivity

Modifying the acetate portion of 2-(3-cyclohexene-1-yl)ethyl acetate can significantly influence its chemical behavior. Research in this area often involves replacing the acetate with other functional groups to explore changes in reactivity. For instance, converting the ester into an amide or a different type of ester can alter the electronic and steric properties of the molecule. These changes can affect how the compound interacts in various chemical reactions.

Functionalization of the Cyclohexene (B86901) Ring

The cyclohexene ring presents a versatile platform for introducing structural diversity.

The introduction of new stereocenters or substituents onto the cyclohexene ring is a key strategy for creating a diverse range of analogs. This can be achieved through various synthetic methods, including stereoselective conjugate additions to chiral 2-substituted-2-cyclohexen-1-ones. documentsdelivered.com Such modifications can lead to the formation of highly substituted chiral cyclohexanone (B45756) derivatives. documentsdelivered.com The strategic placement of substituents can influence the molecule's conformation and its interactions in chemical reactions. For the E2 reaction to occur in cyclohexane (B81311) rings, the leaving group must be in an axial position. masterorganicchemistry.com This requirement highlights the importance of stereochemistry in determining reaction outcomes.

The double bond within the cyclohexene ring is a prime site for cycloaddition reactions, offering a pathway to complex polycyclic structures. The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for this purpose. libretexts.org The reactivity of the dienophile in these reactions is often enhanced by the presence of electron-attracting groups. libretexts.org The stereospecificity of the Diels-Alder reaction is a key feature, with the diene typically reacting in its s-cis conformation to yield a stable product. libretexts.org

Other types of cycloaddition reactions, such as [2+2] and [3+2] cycloadditions, further expand the synthetic possibilities. While some [2+2] cycloadditions can occur thermally, many require photochemical conditions to overcome the high activation energy. libretexts.org Lewis acid catalysis can facilitate formal [3+2] cycloaddition reactions between epoxides and alkenes, leading to the regio- and stereoselective synthesis of tetrahydrofurans. nih.gov Additionally, novel [2+2+1] cycloaddition reactions have been developed for the synthesis of isoxazolines from N-tosylhydrazones, tert-butyl nitrite, and alkenes. rsc.org

Stereoselective Synthesis of Chiral Derivatives

The synthesis of specific chiral derivatives of this compound is a significant challenge and area of interest. Stereoselective methods allow for the control of the three-dimensional arrangement of atoms, which is crucial for creating compounds with specific biological or chemical properties. Arene-forming reactions, counterintuitively, provide a versatile strategy for preparing a wide range of chiral aromatic structures. snnu.edu.cn These methods can control the configuration of stereocenters, helical chirality, and the orientation of rotationally restricted bonds. snnu.edu.cn For example, catalyst-controlled [2+2+2]-cycloadditions are highly effective for the atroposelective formation of axially chiral molecules. snnu.edu.cn Solid-phase synthesis techniques have also been employed to create natural-product-like chiral derivatives. sci-hub.se

Structure-Reactivity Relationship Studies of Analogs

Understanding the relationship between the structure of a molecule and its reactivity is a fundamental goal in chemistry. For analogs of this compound, these studies investigate how changes in the molecular structure affect reaction outcomes. For instance, in studies of aromatic ring-substituted ketamine esters, the position and nature of substituents on the benzene (B151609) ring were found to significantly affect the compound's activity. mdpi.com Generally, 2- and 3-substituted compounds were more active than their 4-substituted counterparts. mdpi.com Kinetic studies using techniques like in situ IR technology and DFT calculations can provide detailed insights into these relationships, helping to establish predictive models for reactivity and regioselectivity. nih.gov

Applications As an Intermediate in Complex Chemical Synthesis

Precursor in the Synthesis of Pharmaceutical Scaffolds

The cyclohexene (B86901) core is a prevalent structural motif in a multitude of biologically active compounds and natural products, making its derivatives highly sought after in medicinal chemistry. Cyclohexene derivatives are widely utilized as key intermediates in the synthesis of pharmaceuticals. fiveable.me The strategic functionalization of the cyclohexene ring in 2-(3-Cyclohexene-1-yl)ethyl acetate (B1210297), through reactions such as epoxidation, dihydroxylation, or ozonolysis, can generate a variety of chiral synthons.

Research has demonstrated the conversion of related cyclohexene structures into valuable pharmaceutical building blocks. For instance, the Curtius rearrangement of cyclohex-3-ene carboxylic acid has been employed to produce N-(1-cyclohex-3-enyl)carbamates. researchgate.net Subsequent transformations of these carbamates, including iodination and epoxidation, yield useful oxygenated cyclohexylamino building blocks, which are crucial components in the development of new therapeutic agents. researchgate.net Furthermore, lipase-catalyzed reactions have been used to produce optically active cyclohexenone derivatives from cyclohexene precursors, which are valuable in the synthesis of natural products. google.com These examples underscore the potential of the cyclohexene moiety within 2-(3-Cyclohexene-1-yl)ethyl acetate to be elaborated into stereochemically complex and biologically relevant scaffolds.

The ethyl acetate side chain can also be chemically modified, for example, through hydrolysis to the corresponding carboxylic acid or alcohol, providing an additional handle for diversification and linkage to other molecular fragments.

Role in Agrochemicals Synthesis

In the field of agrochemicals, the development of new and effective herbicides, insecticides, and fungicides is of paramount importance. Cyclohexene derivatives serve as important intermediates in the synthesis of various agrochemicals. fiveable.me The structural framework of this compound is particularly relevant to the synthesis of certain classes of herbicides.

For example, the cyclohexane-1,3-dione ring system is a core feature of a class of herbicides known as triketones, which act by inhibiting the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD). The compound this compound can be envisioned as a precursor for the synthesis of such 2-acyl-cyclohexane-1,3-dione derivatives. The synthesis would involve the transformation of the cyclohexene ring into the dione (B5365651) system, followed by acylation at the C2 position, for which the ethyl acetate side chain could be a potential synthon.

The versatility of the cyclohexene ring allows for the introduction of various substituents, enabling the fine-tuning of the biological activity and selectivity of the resulting agrochemical.

Integration into Advanced Materials Synthesis

The chemical reactivity of this compound also lends itself to applications in materials science. The presence of the carbon-carbon double bond in the cyclohexene ring is a key feature that can be exploited in polymerization reactions. This allows the molecule to act as a monomer or co-monomer in the synthesis of novel polymers with tailored properties.

The cyclohexene ring itself is a known precursor in the production of important industrial polymers. For example, the oxidative cleavage of cyclohexene yields adipic acid, a key monomer in the synthesis of nylon. wikipedia.org While this is a transformation of the parent cyclohexene, it highlights the potential of the cyclohexene core in this compound to be incorporated into polymer backbones.

Furthermore, the ester functionality can influence the physical properties of the resulting polymer, such as its solubility, thermal stability, and adhesion characteristics. The potential for strain-promoted reactions with highly reactive derivatives of cyclohexene, such as 1,2,3-cyclohexatriene, opens avenues for the rapid assembly of complex and topologically unique molecular structures that could find use in advanced materials. nih.gov

Table 1: Potential Polymerization Reactions Involving this compound

| Polymerization Type | Role of this compound | Potential Polymer Properties |

|---|---|---|

| Radical Polymerization | Monomer | Thermoplastics with tunable glass transition temperatures. |

| Ring-Opening Metathesis Polymerization (ROMP) | Monomer | Linear or cross-linked polymers with high molecular weights. |

| Copolymerization | Co-monomer with other alkenes | Polymers with modified mechanical and thermal properties. |

Development of Novel Synthetic Building Blocks

Perhaps the most significant application of this compound is its role as a platform for the development of more complex and functionally diverse synthetic building blocks. fiveable.me The orthogonal reactivity of the ester and alkene groups allows for selective transformations, generating a wide array of new intermediates.

For example, the ester can be hydrolyzed to a carboxylic acid, which can then be converted to an acid chloride, amide, or other acyl derivatives. Simultaneously, the double bond can undergo a variety of addition reactions. This dual reactivity is exemplified by the synthesis of optically active cyclohexene derivatives which can serve as valuable chiral building blocks. google.com

Research has shown that transformations of cyclohexene carbamates can lead to the formation of useful oxygenated cyclohexylamino building blocks. researchgate.net These building blocks are valuable in constructing complex molecules for various applications. The ability to introduce new functional groups with high regio- and stereocontrol makes this compound a valuable starting material for creating a library of novel synthons for use in discovery chemistry.

Table 2: Exemplary Transformations of this compound for the Generation of New Building Blocks

| Reagent/Reaction | Transformation of Cyclohexene Ring | Transformation of Ethyl Acetate Side Chain | Resulting Building Block |

|---|---|---|---|

| m-CPBA | Epoxidation | No change | 2-(Epoxycyclohexyl)ethyl acetate |

| OsO₄, NMO | Dihydroxylation | No change | 2-(Dihydroxycyclohexyl)ethyl acetate |

| O₃, then Me₂S | Oxidative cleavage | No change | Dialdehyde or keto-aldehyde ester |

| LiAlH₄ | No change | Reduction to alcohol | 2-(3-Cyclohexene-1-yl)ethanol |

| NaOH, H₂O then H₃O⁺ | No change | Hydrolysis to carboxylic acid | 2-(3-Cyclohexene-1-yl)acetic acid |

Environmental Transformation and Degradation Pathways of 2 3 Cyclohexene 1 Yl Ethyl Acetate

Abiotic Degradation Mechanisms in Environmental Compartments

Abiotic degradation refers to the breakdown of a chemical substance by non-biological processes. For 2-(3-Cyclohexene-1-yl)ethyl acetate (B1210297), the primary abiotic degradation pathways are expected to be hydrolysis of the ester linkage and photolytic processes involving the cyclohexene (B86901) ring.

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. In the case of 2-(3-Cyclohexene-1-yl)ethyl acetate, the ester functional group is susceptible to hydrolysis, which would cleave the molecule into 2-(3-Cyclohexene-1-yl)ethanol and acetic acid. This reaction can be catalyzed by both acids and bases. chemguide.co.uklibretexts.org

The rate of hydrolysis is significantly dependent on the pH of the aqueous solution. Generally, ester hydrolysis is slow in neutral water but is accelerated under acidic or alkaline conditions. chemguide.co.uk Under acidic conditions, the reaction is reversible. chemguide.co.uklibretexts.org In contrast, base-catalyzed hydrolysis, also known as saponification, is an irreversible process that yields the corresponding alcohol and a carboxylate salt. libretexts.orgmasterorganicchemistry.com Most esters, especially those used in fragrances, may undergo hydrolysis upon contact with water, potentially altering their scent profile. scentjourner.com

| Condition | Reactants | Products | Notes |

| Acid-Catalyzed Hydrolysis | This compound + H₂O (in the presence of H⁺) | 2-(3-Cyclohexene-1-yl)ethanol + Acetic Acid | Reversible reaction. chemguide.co.uklibretexts.org |

| Base-Catalyzed Hydrolysis (Saponification) | This compound + OH⁻ | 2-(3-Cyclohexene-1-yl)ethanol + Acetate | Irreversible reaction. libretexts.orgmasterorganicchemistry.com |

This table is based on general principles of ester hydrolysis and the specific structure of this compound.

Photodegradation, the breakdown of molecules by light, is another significant abiotic degradation pathway for organic compounds in the environment. nih.gov This can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, where other light-absorbing substances in the environment generate reactive species that then degrade the compound.

For this compound, the cyclohexene moiety contains a double bond which can potentially absorb ultraviolet (UV) radiation, making it susceptible to direct photolysis. However, the more significant pathway for many organic chemicals in the environment is indirect photodegradation. nih.gov In the atmosphere and in sunlit surface waters, the reaction with hydroxyl radicals (•OH) is a primary mechanism of photo-oxidation for many volatile organic compounds. nih.gov

Studies on fragrance ingredients have shown that indirect photodegradation can be a rapid process, with half-lives in sunlit surface waters on the order of days. nih.gov The reaction with hydroxyl radicals can lead to the complete mineralization of the organic compound. nih.gov While a specific rate constant for the reaction of this compound with hydroxyl radicals is not available, its structural features—an alkene and an ester—suggest it would be susceptible to such oxidative degradation. The double bond in the cyclohexene ring is particularly reactive towards hydroxyl radicals.

The thermal degradation of terpenes, which are structurally related to the cyclohexene portion of the target molecule, can result in dehydrogenation, epoxidation, and double bond cleavage. acs.org

Biotransformation Pathways in Environmental Matrices

Biotransformation, the chemical alteration of a substance by living organisms, is a crucial process in the environmental degradation of many organic compounds. Microorganisms such as bacteria and fungi play a key role in breaking down complex organic molecules into simpler, less harmful substances. nih.gov

The biodegradation of this compound is expected to proceed through the action of microbial enzymes. While no studies have specifically investigated the biotransformation of this compound, plausible degradation pathways can be inferred from studies on structurally similar molecules like terpenes and cyclohexane (B81311) derivatives. dtic.milfrontiersin.orgnih.gov

A likely initial step in the biodegradation of this compound is the enzymatic hydrolysis of the ester bond by microbial esterases, yielding 2-(3-Cyclohexene-1-yl)ethanol and acetic acid. Acetic acid is a readily biodegradable compound that can be utilized by a wide range of microorganisms.

The resulting alcohol, 2-(3-Cyclohexene-1-yl)ethanol, would then undergo further degradation. Based on studies of terpene and cyclohexane degradation, several pathways are possible:

Oxidation of the alcohol: The primary alcohol group can be oxidized to an aldehyde and then to a carboxylic acid, 2-(3-Cyclohexene-1-yl)acetic acid.

Ring oxidation: The cyclohexene ring can be attacked by monooxygenases or dioxygenases, leading to the formation of diols and subsequent ring cleavage. Aerobic degradation of cyclohexane often proceeds via the formation of cyclohexanol, which is then oxidized to cyclohexanone (B45756). frontiersin.org

Beta-oxidation of the side chain: Following the initial transformations, the resulting intermediates can be further broken down through pathways such as beta-oxidation. nih.gov

Microorganisms from various genera, including Aspergillus, Rhodotorula, Candida, and Enterobacter, have been shown to degrade terpenoid compounds. cabidigitallibrary.org Similarly, bacteria such as Staphylococcus warneri and Bacillus subtilis have demonstrated the ability to degrade cyclohexane. wjarr.com It is plausible that similar microbial communities would be involved in the degradation of this compound in soil and water.

Fate in Wastewater Treatment Processes

Wastewater treatment plants (WWTPs) are a critical point for the removal of organic micropollutants from the water cycle. The fate of this compound in a WWTP is determined by a combination of physical, chemical, and biological processes, including stripping, adsorption to sludge, and biodegradation. nih.govresearchgate.netracoman.com

As a volatile organic compound (VOC), this compound is susceptible to stripping , where the compound is transferred from the aqueous phase to the air during aeration processes like the activated sludge process. nih.govracoman.com The efficiency of stripping is related to the compound's Henry's Law constant.

Adsorption to sewage sludge is another potential removal mechanism. The extent of adsorption is influenced by the compound's hydrophobicity. For some organic compounds, particularly those with long alkyl chains, adsorption to sludge can be a significant removal pathway. nih.govnih.gov

Biodegradation is often the most significant removal mechanism for many organic compounds in WWTPs. nih.gov The activated sludge process, a common method of secondary wastewater treatment, utilizes a diverse community of microorganisms to break down organic matter. racoman.com As discussed in the biotransformation section, microorganisms capable of hydrolyzing the ester bond and degrading the resulting alcohol and acid are likely to be present in activated sludge. The efficiency of biodegradation can be influenced by factors such as the solids retention time (SRT) and the specific configuration of the treatment process (e.g., anaerobic/anoxic/oxic systems). nih.govnih.gov

For volatile organic compounds, there is a competition between stripping and biodegradation. researchgate.net Increasing the active biomass concentration and the hydraulic retention time can enhance the extent of biodegradation relative to stripping. nih.gov While conventional WWTPs may not be specifically designed to remove all micropollutants, a combination of these processes is expected to lead to a significant reduction in the concentration of this compound in the final effluent.

The table below summarizes the likely fate of this compound in wastewater treatment processes.

| Process | Description | Relevance for this compound |

| Stripping | Transfer from water to air during aeration. | Likely to be a significant removal pathway due to its volatile nature. nih.govracoman.com |

| Adsorption | Attachment to solid particles (sewage sludge). | The degree of removal will depend on its hydrophobicity. May be a minor to moderate pathway. |

| Biodegradation | Microbial breakdown in processes like activated sludge. | Expected to be a major removal mechanism, involving hydrolysis of the ester and degradation of the resulting alcohol and acid. nih.gov |

This table is based on general principles of VOC fate in wastewater treatment and the specific structural features of the compound.

Future Research Directions and Unaddressed Challenges in 2 3 Cyclohexene 1 Yl Ethyl Acetate Research

Development of Highly Sustainable Synthetic Routes

The current synthesis of 2-(3-Cyclohexene-1-yl)ethyl acetate (B1210297) and related cyclohexyl esters often relies on traditional methods that may not align with the principles of green chemistry. Future research is imperative to develop highly sustainable synthetic routes that are both environmentally benign and economically viable.

A promising avenue lies in the exploration of enzymatic catalysis. The use of lipases, for instance, for the esterification of 2-(3-cyclohexen-1-yl)ethanol, the precursor alcohol, could offer a milder and more selective alternative to conventional acid-catalyzed methods. researchgate.net Research into novel enzymatic processes, such as those utilizing jet reactor technology, could significantly enhance reaction rates and catalyst longevity, making enzymatic routes more competitive for industrial-scale production of specialty esters. researchgate.net Another key area is the development of robust, reusable solid acid catalysts. Materials like aluminum-pillared bentonite (B74815) clay have shown potential as eco-friendly catalysts in esterification reactions, offering advantages in terms of separation and reusability. researchgate.net Further investigation into designing and optimizing such catalysts for the specific synthesis of 2-(3-Cyclohexene-1-yl)ethyl acetate is a critical research direction.

Moreover, the development of catalytic systems that utilize molecular oxygen as the sole oxidant presents a significant opportunity for greener synthesis. acs.org Innovative bimetallic oxide nanoclusters, for example, have demonstrated high efficiency in C-H activation for ester production. acs.org Applying such advanced catalytic concepts to the synthesis of this compound could lead to highly atom-economical and sustainable processes.

A comparative analysis of potential sustainable routes is presented in the table below:

| Synthetic Route | Catalyst Type | Advantages | Research Focus |

| Enzymatic Esterification | Lipases | High selectivity, mild conditions, reduced byproducts | Enzyme immobilization, reactor design, cost-in-use reduction |

| Heterogeneous Catalysis | Solid Acids (e.g., pillared clays) | Reusability, ease of separation, reduced corrosion | Catalyst development and optimization, reaction kinetics |

| Aerobic Oxidation | Bimetallic Nanoclusters | Use of O2 as oxidant, high atom economy | Catalyst design, understanding reaction mechanisms |

Advanced Mechanistic Insights through Operando Spectroscopy and Advanced Computational Methods

A significant gap in the current understanding of this compound pertains to the detailed mechanisms of its formation and subsequent reactions. Future research should leverage advanced analytical and computational tools to unravel these intricate pathways.

Operando spectroscopy , which allows for the real-time monitoring of catalytic reactions under actual process conditions, is a powerful tool that has yet to be extensively applied to the synthesis of this specific ester. Techniques like operando Fourier-transform infrared (FTIR) and Raman spectroscopy could provide invaluable data on the interaction of reactants with catalyst surfaces, the formation of intermediates, and the kinetics of the esterification process. This would enable the rational design of more efficient catalysts and the optimization of reaction conditions.

Advanced computational methods , particularly Density Functional Theory (DFT), are crucial for elucidating reaction mechanisms at the molecular level. researchgate.netresearchgate.net DFT studies can be employed to:

Model Transition States: Investigate the energy barriers and geometries of transition states in the esterification of 2-(3-cyclohexen-1-yl)ethanol. researchgate.net This can help in understanding the catalytic cycle and identifying the rate-determining steps.

Analyze Reaction Pathways: Compare different potential reaction pathways, such as those involving direct esterification versus those proceeding through intermediate species.

Predict Reactivity: Computationally screen for potential side reactions or unexplored reactivity of the cyclohexene (B86901) moiety in the presence of the ester group.

The synergy between operando spectroscopy and computational modeling will be instrumental in building a comprehensive picture of the reaction landscape for this compound.

Exploration of Undiscovered Reactivity Profiles

The bifunctional nature of this compound, possessing both a reactive cyclohexene ring and an ester group, suggests a rich and largely unexplored reactivity profile. Future research should aim to uncover and harness this latent reactivity for the synthesis of novel and valuable molecules.

The cyclohexene moiety is susceptible to a variety of transformations, including:

Epoxidation: The double bond can be converted to an epoxide, a versatile intermediate for further functionalization.

Diels-Alder Reactions: The cyclohexene can act as a dienophile in [4+2] cycloaddition reactions, leading to the formation of complex polycyclic structures. researchgate.net

Hydrogenation and Oxidation: The double bond can be selectively hydrogenated or oxidized to introduce new functional groups. researchgate.net

The interplay between the reactivity of the cyclohexene ring and the ester functionality is a key area for investigation. For instance, the ester group could influence the stereoselectivity of reactions on the ring or participate in intramolecular cyclizations. The exploration of tandem reactions, where multiple transformations occur in a single pot, could lead to efficient and elegant syntheses of complex molecules starting from this compound.

Integration with Flow Chemistry and Process Intensification Techniques

To translate the synthesis of this compound into a truly efficient and scalable process, the integration of flow chemistry and process intensification techniques is paramount. frontiersin.orgprimescholars.comresearchgate.net

Flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling reactive intermediates, and the potential for automation and continuous production. primescholars.com The synthesis of esters, including those with complex structures, has been successfully demonstrated in continuous flow systems. nih.govlongdom.org Future research should focus on developing a robust and optimized continuous flow process for this compound. This would involve:

Reactor Design: Selecting and designing appropriate micro- or mesoreactors to ensure efficient mixing and temperature control.

In-line Monitoring: Integrating in-line analytical techniques, such as spectroscopy, for real-time reaction monitoring and process control.

Telescoped Synthesis: Developing multi-step flow processes where the crude product from one step is directly used as the starting material for the next, minimizing purification steps. longdom.org

Process intensification aims to develop smaller, more efficient, and more sustainable chemical processes. primescholars.com For the production of this compound, reactive distillation presents a compelling process intensification strategy. researchgate.netresearchgate.net By combining reaction and separation in a single unit, reactive distillation can overcome equilibrium limitations, improve conversion, and reduce energy consumption. researchgate.net Computational Fluid Dynamics (CFD) modeling can be a powerful tool to simulate and optimize the performance of reactive distillation columns for this specific ester synthesis. researchgate.net

The table below summarizes key aspects of integrating flow chemistry and process intensification:

| Technology | Key Advantages | Research Focus for this compound |

| Flow Chemistry | Enhanced safety, improved control, automation | Reactor design, in-line analytics, telescoped synthesis |

| Reactive Distillation | Overcoming equilibrium limitations, energy savings | Feasibility studies, catalyst selection, CFD modeling |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(3-Cyclohexene-1-yl)ethyl acetate, and how can reaction parameters be optimized for yield and purity?